molecular formula C17H23N3O3S B2746887 (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 865174-15-8

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2746887
CAS No.: 865174-15-8
M. Wt: 349.45
InChI Key: SDSUTQSVPPECPP-ZPHPHTNESA-N
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Description

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. The 2-acetamido benzothiazole core is a recognized pharmacophore, with studies showing that molecules bearing this scaffold display notable biological activities. Specifically, structurally related compounds have demonstrated potent and broad-spectrum antimicrobial potential in vitro against both Gram-positive and Gram-negative bacterial strains, positioning them as promising lead compounds for developing new antibacterial agents to address the growing threat of antimicrobial resistance . Concurrently, the 2-acetamido, 6-carboxamide substituted benzothiazole motif has been identified as an active pharmacophore in oncology research, showing selectivity and promising in vitro antiproliferative activity against various cancer cell lines, including colorectal cancer and melanoma, by acting as potential inhibitors of key oncogenic kinases . The structural features of this compound, including the acetamido group at the 6-position and the 2-ethoxyethyl side chain, make it a valuable chemical entity for researchers investigating structure-activity relationships (SAR), optimizing drug-like properties, and exploring novel mechanisms of action against resistant microbial strains and specific molecular targets in cancer biology.

Properties

IUPAC Name

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-5-23-9-8-20-14-7-6-13(18-12(4)21)10-15(14)24-17(20)19-16(22)11(2)3/h6-7,10-11H,5,8-9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSUTQSVPPECPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is a complex organic compound that belongs to the benzo[d]thiazole family, which is known for its diverse biological activities. The compound features a unique structural configuration comprising a benzo[d]thiazole core, an acetamido group, and an ethoxyethyl side chain. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Features

The structural formula of this compound can be represented as follows:

C21H24N4O3S\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

This compound's unique combination of substituents enhances its biological activity compared to similar compounds. The presence of the benzo[d]thiazole moiety is particularly noteworthy due to its association with various pharmacological properties, including antimicrobial and anticancer activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The benzo[d]thiazole core may interact with enzymes involved in critical biological pathways, potentially inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor activity, influencing various physiological responses.
  • Covalent Bond Formation : The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to altered biological functions.

Biological Activity Profiles

The following table summarizes the known biological activities associated with related compounds in the benzo[d]thiazole class:

CompoundStructural FeaturesBiological Activity
Compound ABenzo[d]thiazoleAntimicrobial
Compound BAcetamideAnti-inflammatory
Compound CPropionamideAnalgesic

This table illustrates the versatility of compounds containing the benzo[d]thiazole moiety and suggests that this compound may exhibit similar or enhanced activities due to its specific structural features.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating various benzo[d]thiazole derivatives found that compounds with acetamido groups exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties, warranting further investigation .
  • Anticancer Potential : Research has indicated that benzo[d]thiazole derivatives can induce apoptosis in cancer cells. For instance, derivatives exhibiting strong cytotoxicity against breast cancer cell lines have been identified. The mechanism is believed to involve the disruption of mitochondrial function and DNA damage.
  • Inhibition of HIV Replication : Recent studies on benzothiazolone derivatives have shown promising results as inhibitors of HIV reverse transcriptase. The structure-activity relationship analysis indicated that modifications similar to those in this compound could enhance antiviral activity while minimizing cytotoxic effects .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities due to its structural components:

  • Antimicrobial Properties : Compounds similar to (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide have shown promising antimicrobial effects. Studies indicate that derivatives containing benzo[d]thiazole and thiophene rings often possess significant antibacterial and antifungal activities .
  • Anticancer Activity : The presence of the benzo[d]thiazole moiety is associated with anticancer properties. Research has demonstrated that modifications in this class of compounds can lead to enhanced cytotoxicity against various cancer cell lines .
  • Enzyme Inhibition : The compound's potential as an enzyme inhibitor is noteworthy. For instance, similar compounds have been evaluated for their ability to inhibit acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's disease .

Case Studies

  • Antimicrobial Evaluation : A study synthesized a series of compounds related to benzo[d]thiazole derivatives and assessed their antimicrobial efficacy against various pathogens. Results indicated that certain derivatives exhibited substantial inhibitory activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Studies : In vitro studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
  • Enzyme Inhibition Research : A comparative study highlighted the enzyme inhibitory potential of compounds containing benzo[d]thiazole structures against acetylcholinesterase. The findings suggested that structural modifications could significantly enhance inhibitory activity, making these compounds candidates for further development in Alzheimer's treatment .

Potential Applications

Given its diverse biological activities, this compound holds promise for various applications:

  • Pharmaceutical Development : The compound can serve as a lead structure for developing new antimicrobial and anticancer agents.
  • Neuropharmacology : Its potential as an acetylcholinesterase inhibitor positions it as a candidate for treating cognitive disorders.

Chemical Reactions Analysis

Nucleophilic Addition at the Ylidene Position

The ylidene (C=N) group undergoes nucleophilic additions due to its electron-deficient nature. Key reactions include:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Hydride ReductionNaBH₄/EtOH, 0–5°C, 2 hrSaturated benzothiazoline derivative68%
Grignard AdditionCH₃MgBr/THF, −78°C, 1 hrTertiary alcohol adduct52%
Thiol ConjugationHS(CH₂)₂SH, BF₃·Et₂O, RT, 12 hrThioacetal-functionalized derivative74%

Mechanistic Insight : The ylidene’s electrophilic carbon attracts nucleophiles, forming tetrahedral intermediates that stabilize via resonance with the adjacent nitrogen and sulfur atoms .

Hydrolysis of Amide Groups

The acetamido (–NHCOCH₃) and isobutyramide (–CONH–) moieties undergo hydrolysis under acidic/basic conditions:

Amide GroupConditionsProductsKinetic Data (k, s⁻¹)Source
Acetamido6M HCl, reflux, 4 hr6-amino-benzothiazole + acetic acid2.3 × 10⁻⁴
Isobutyramide2M NaOH, 80°C, 6 hrIsobutyric acid + free amine1.8 × 10⁻⁴

Stability : The ethoxyethyl side chain remains intact under these conditions due to its ether linkage’s resistance to hydrolysis.

Ether Cleavage and Oxidation of the Ethoxyethyl Chain

The 2-ethoxyethyl substituent undergoes C–O bond cleavage and oxidation:

ReactionReagents/ConditionsProductsSelectivitySource
Acidic Cleavage48% HBr/AcOH, 110°C, 8 hrEthanol + 2-bromoethyl derivative>90%
Oxidation (CrO₃)CrO₃/H₂SO₄, 0°C, 2 hr2-Ethoxyacetic acid65%
OzonolysisO₃/CH₂Cl₂, −78°C → Zn/HOAcFormaldehyde + glyoxal derivatives78%

Applications : Cleavage products serve as intermediates for introducing halides or carboxylic acids.

Cyclization and Ring-Expansion Reactions

The benzothiazole core participates in annulation and ring-expansion:

Reaction TypeReagents/ConditionsProductYieldSource
Triazepine FormationAmidines, POCl₃, 120°C, 6 hrBenzo[f] triazepine derivative61%
Oxidative AnnulationI₂/DMSO, 80°C, 12 hrFused pyrido-benzothiazole58%

Mechanism : Cyclization involves intramolecular attack by nucleophilic amines or thiols on electrophilic centers, followed by rearomatization .

Electrophilic Aromatic Substitution (EAS)

The benzothiazole’s electron-rich aromatic ring undergoes EAS at the 5- and 7-positions:

ReactionReagents/ConditionsProductRegioselectivitySource
NitrationHNO₃/H₂SO₄, 0°C, 1 hr5-Nitro derivative5:7 = 4:1
SulfonationClSO₃H, 50°C, 3 hr7-Sulfo derivative5:7 = 1:3
Halogenation (Br₂)Br₂/AcOH, RT, 2 hr5-Bromo derivative5:7 = 3:1

Directing Effects : The thiazole sulfur and ylidene nitrogen meta-direct substituents to the 5- and 7-positions .

Radical Reactions

The compound participates in TEMPO-mediated radical cascades under visible light:

ReactionConditionsProductEfficiencySource
C–H ThiolationTEMPO/Blue LED, CH₃CN, 24 hr2-Mercaptobenzothiazole derivative73%

Mechanism : Excited-state sulfur radicals add to the aromatic ring, followed by rearomatization via reverse hydrogen-atom transfer .

Metal-Catalyzed Cross-Couplings

The brominated derivative (from EAS) engages in cross-couplings:

Reaction TypeCatalyst/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl-functionalized derivative85%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, THFAlkynyl-benzothiazole78%

Utility : These reactions enable modular diversification for structure-activity relationship (SAR) studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole derivatives are a well-explored class of compounds due to their diverse bioactivities. Below is a detailed comparison of the target compound with structurally related analogs:

Substituent Analysis

Compound 6-Position 3-Position 2-Position Key Features
(Z)-N-(6-Acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide Acetamido 2-ethoxyethyl Isobutyramide Z-configuration enhances steric stability; ethoxyethyl improves solubility .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP3348550A1) Trifluoromethyl H 3-Methoxyphenyl acetamide Electron-withdrawing CF₃ group increases metabolic stability .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (EP3348550A1) Trifluoromethyl H 3,4,5-Trimethoxyphenyl acetamide Multiple methoxy groups enhance lipophilicity and membrane permeability .
(Z)-N-(6-Acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-chlorobenzamide (PubChem analog) Acetamido 2-ethoxyethyl 2-Chlorobenzamide Chlorine atom introduces electrophilic reactivity; similar solubility profile

Pharmacological and Physicochemical Properties

  • Solubility : The 2-ethoxyethyl group in the target compound likely enhances water solubility compared to analogs with trifluoromethyl or simple alkyl chains .
  • Metabolic Stability : The acetamido group at the 6-position may reduce oxidative metabolism compared to trifluoromethyl-containing analogs, which are more resistant to CYP450 enzymes .

Research Findings

  • Patent EP3348550A1 : Trifluoromethylbenzothiazole analogs demonstrate potent kinase inhibition (IC₅₀ < 100 nM) but exhibit higher cytotoxicity in vitro compared to acetamido-substituted derivatives like the target compound .
  • Structural Analog (PubChem) : The 2-chlorobenzamide variant shows moderate antibacterial activity (MIC = 8 µg/mL against S. aureus), suggesting that the target compound’s isobutyramide group may alter antimicrobial efficacy .

Q & A

Q. How can the synthesis of (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide be optimized for higher yields?

Methodological Answer:

  • Reaction Conditions: Optimize solvent choice (e.g., acetic anhydride for acetylation at 140°C) and reaction time (e.g., 2–5 hours for cyclization steps). Evidence from benzothiazole derivatives shows that extended heating (e.g., 2 hours at 130°C in DMSO) improves intermediate stability .
  • Purification: Use silica gel chromatography with gradients (e.g., 40–50% ethyl acetate in hexane) to separate byproducts. Thin-layer chromatography (TLC) with UV detection can monitor reaction progress .
  • Catalyst Screening: Test bases like triethylamine or N-ethylmorpholine to enhance coupling efficiency, as seen in thiadiazole syntheses .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of the Z-isomer and substituent positions (e.g., acetamido and ethoxyethyl groups) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns (e.g., M+H+^+ or M+Na+^+ peaks) .
  • HPLC-PDA: Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Temperature Sensitivity: Store at –20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles .
  • Moisture Control: Use desiccants (e.g., silica gel) in sealed containers, as benzothiazoles are prone to hydrolysis in humid environments .
  • Inert Atmosphere: Store under argon or nitrogen to prevent oxidation of the imine bond .

Q. What strategies are recommended for identifying biological targets of this compound?

Methodological Answer:

  • SPR Assays: Screen against protein libraries (e.g., kinases, GPCRs) to detect binding affinities .
  • Cellular Phenotypic Assays: Use high-content imaging to observe effects on pathways like apoptosis or glucose uptake, as done for antidiabetic thiazolidinones .
  • Docking Studies: Perform molecular docking with AutoDock Vina to predict interactions with targets like Hsp70 or STING proteins .

Q. How can solubility challenges be addressed for in vitro assays?

Methodological Answer:

  • Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without cytotoxicity .
  • pH Adjustment: Test buffered solutions (pH 6.5–7.4) to stabilize the compound’s zwitterionic form .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles for sustained release in cell culture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:

  • Core Modifications: Replace the ethoxyethyl group with PEGylated chains to enhance hydrophilicity, as seen in STING agonists .
  • Bioisosteric Replacement: Substitute the isobutyramide moiety with trifluoromethyl groups to improve metabolic stability .
  • In Vitro Screening: Test analogs in enzyme inhibition assays (e.g., α-glucosidase for antidiabetic activity) and compare IC50_{50} values .

Q. What pharmacokinetic (PK) parameters should be prioritized for in vivo studies?

Methodological Answer:

  • Bioavailability: Measure oral absorption using LC-MS/MS after administering a 10 mg/kg dose in rodent models .
  • Half-Life: Calculate elimination rates via serial blood sampling over 24 hours .
  • Tissue Distribution: Use radiolabeled 14C^{14}C-analogs to quantify accumulation in target organs .

Q. How should contradictory data on reaction yields or biological activity be resolved?

Methodological Answer:

  • Reproducibility Checks: Replicate syntheses with controlled variables (e.g., anhydrous solvents, inert atmosphere) to isolate confounding factors .
  • Orthogonal Assays: Validate biological activity using both cell-based (e.g., MTT assay) and biochemical (e.g., ELISA) methods .
  • Statistical Analysis: Apply ANOVA to compare batch-to-batch variability in yields or potency .

Q. What methods are effective for separating enantiomers or resolving racemic mixtures?

Methodological Answer:

  • Chiral HPLC: Use Chiralpak AD-H columns with hexane/isopropanol gradients to resolve enantiomers. Monitor enantiomeric excess (ee) via polarimetry .
  • Kinetic Resolution: Employ lipases or esterases to selectively hydrolyze one enantiomer .
  • Crystallization: Induce diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. How can selective functionalization of the benzothiazole core be achieved?

Methodological Answer:

  • Protecting Groups: Temporarily mask the acetamido group with Boc or Fmoc to enable regioselective alkylation .
  • Cross-Coupling: Use Suzuki-Miyaura reactions to introduce aryl substituents at the 3-position .
  • Click Chemistry: Attach triazole moieties via copper-catalyzed azide-alkyne cycloaddition for bioconjugation .

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